alpha-Methylene-gamma-valerolactone

CAS No.: 62873-16-9

Cat. No.: VC3698838

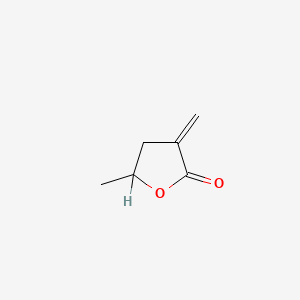

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62873-16-9 |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 5-methyl-3-methylideneoxolan-2-one |

| Standard InChI | InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h5H,1,3H2,2H3 |

| Standard InChI Key | KYLUHLJIAMFYKW-UHFFFAOYSA-N |

| SMILES | CC1CC(=C)C(=O)O1 |

| Canonical SMILES | CC1CC(=C)C(=O)O1 |

Introduction

Chemical Identity and Structure

Basic Chemical Information

Alpha-Methylene-gamma-valerolactone is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . The compound belongs to the lactone family, specifically classified as a methylene-substituted gamma-lactone with a five-membered ring structure. Its distinctive feature is the methylene group attached to the alpha position of the lactone ring.

Nomenclature and Identification

The compound is known by several systematic and common names in scientific literature. The primary identifier is alpha-Methylene-gamma-valerolactone, but it is also referred to as:

-

5-methyl-3-methylideneoxolan-2-one

-

5-Methyl-3-methylene-dihydro-furan-2-one

-

4,5-Dihydro-5-methyl-3-methylene-2(3H)-furanone

The compound is registered with CAS number 62873-16-9 and is cataloged in chemical databases including PubChem (CID 99939) .

Structural Features

Alpha-Methylene-gamma-valerolactone features a five-membered lactone ring with an exocyclic methylene group at the alpha position and a methyl substituent at the gamma position. This structural configuration gives the molecule its reactive properties, particularly for polymerization reactions. The presence of the exocyclic double bond makes it structurally similar to acrylic monomers, contributing to its usefulness in polymer chemistry.

Synthesis Methods

Biomass-Derived Two-Step Process

A significant advancement in the synthesis of alpha-Methylene-gamma-valerolactone came with the development of a two-step process starting from levulinic acid, a biomass-derived platform chemical:

-

Hydrogenation of levulinic acid to gamma-valerolactone (GVL) using a Ru/C catalyst, achieving nearly quantitative yields

-

Heterogeneous, gas-phase catalytic condensation of formaldehyde with GVL over basic catalysts prepared from Group 1 and 2 metal salts on silica

This process represented a more sustainable approach compared to previous methods, utilizing renewable starting materials and heterogeneous catalysis.

Continuous Flow Processes

Recent innovations have focused on continuous flow methods for more efficient production. Researchers have developed a sustainable continuous flow process for the synthesis of alpha-Methylene-gamma-valerolactone from gamma-valerolactone using trioxane as a formaldehyde source and basic beta zeolite catalysts . This approach offers several advantages:

-

Improved process efficiency

-

Reduced waste generation

-

Enhanced control over reaction parameters

-

Potential for industrial scale-up

Advanced Catalytic Systems

Recent research has demonstrated the effectiveness of alkaline earth oxide catalysts for the synthesis of methylene-substituted lactones. A study published in 2024 reported the continuous, gas-phase synthesis of alpha-methylene-delta-valerolactone (an isomer of alpha-Methylene-gamma-valerolactone) from delta-valerolactone and formaldehyde over silica-supported alkaline earth oxide catalysts (MgO, CaO, and BaO) .

Table 1: Performance of Different Catalysts in the Synthesis of Methylene-Substituted Lactones

Challenges in Synthesis

Despite advances in catalytic processes, several challenges remain in the synthesis of alpha-Methylene-gamma-valerolactone:

-

Catalyst deactivation: Rapid deactivation of catalysts has been observed, although regeneration can be accomplished under relatively mild conditions

-

Thermodynamic constraints: The desired alpha-methylene isomer is often thermodynamically unfavorable compared to other isomers, requiring careful catalyst selection to achieve high yields

-

Product separation: The separation of methylene-substituted lactones from unreacted starting materials presents technical challenges

Applications in Polymer Chemistry

As an Acrylic Monomer

Alpha-Methylene-gamma-valerolactone functions as an attractive acrylic monomer with substantial commercial potential. Its structure, containing an exocyclic methylene group, enables it to undergo vinyl polymerization similar to methyl methacrylate . The resulting polymers demonstrate exceptional properties that make them valuable for various applications.

Thermal Stability Enhancement

One of the most significant properties of alpha-Methylene-gamma-valerolactone is its ability to impart high thermal stability to polymers . Polymers synthesized from this monomer exhibit enhanced resistance to thermal degradation compared to conventional acrylic polymers. This characteristic makes them suitable for applications requiring performance under elevated temperature conditions.

Polymer Processing Solutions

Recent research has addressed the challenge of separating alpha-Methylene-gamma-valerolactone from unreacted valerolactone by developing selective polymerization strategies. These approaches convert either one or both monomers into valuable polymeric materials, thereby achieving efficient separation and concurrent polymer production . For example, using a model mixture of 30 wt% methylene-substituted lactone in valerolactone, vinyl-addition polymerization can selectively convert the methylene compound to polymers.

Comparison with Conventional Acrylic Polymers

Table 2: Properties Comparison Between Alpha-Methylene-gamma-valerolactone Polymers and Conventional Acrylic Polymers

| Property | Poly(alpha-Methylene-gamma-valerolactone) | Poly(methyl methacrylate) |

|---|---|---|

| Thermal stability | Higher | Lower |

| Glass transition temperature | Comparable | Standard reference |

| Renewable content | Derived from biomass | Derived from petroleum |

| Environmental impact | Lower carbon footprint | Higher carbon footprint |

| Processing requirements | Similar to conventional acrylics | Well-established |

Sustainable Chemistry Aspects

Biomass-Derived Feedstock

Alpha-Methylene-gamma-valerolactone represents an important advancement in sustainable chemistry due to its potential derivation from biomass sources. The starting materials for its synthesis, particularly levulinic acid and gamma-valerolactone, can be obtained from lignocellulosic biomass . This renewable origin significantly reduces the carbon footprint compared to petroleum-derived monomers.

Green Chemistry Principles

The development of catalytic processes for alpha-Methylene-gamma-valerolactone synthesis aligns with several green chemistry principles:

-

Utilization of renewable feedstocks

-

Catalytic rather than stoichiometric processes

-

Reduced waste generation through high selectivity

-

Energy efficiency through continuous flow processes

-

Safer reaction conditions compared to traditional methods

Life Cycle Considerations

Research into alpha-Methylene-gamma-valerolactone has included tandem processes that integrate synthesis and polymerization steps. For example, one study demonstrated a sustainable tandem flow process where alpha-Methylene-gamma-valerolactone synthesized from lignocellulosic biomass-derived gamma-valerolactone was subsequently subjected to visible-light-induced polymerization, resulting in materials with properties similar to poly(methyl) methacrylate .

Recent Research Advancements

Catalyst Development

Recent advancements in catalyst technology have focused on improving the efficiency and selectivity of alpha-Methylene-gamma-valerolactone synthesis. Research published in 2024 demonstrated that:

-

CaO and BaO catalysts supported on silica showed high selectivity (90% and 83%, respectively) at approximately 60% conversion

-

Decreasing contact times improved selectivity for all tested catalysts, with CaO achieving near quantitative selectivity at conversions below 40%

-

When using CaO, increasing the formaldehyde partial pressure for a given valerolactone partial pressure negligibly changed conversion while maintaining high selectivity

Process Optimization

Researchers have investigated various process parameters to optimize alpha-Methylene-gamma-valerolactone production:

-

Temperature effects: Increasing reaction temperature generally resulted in lower selectivity to methylene-substituted products

-

Partial pressure relationships: The ratio of reactant partial pressures influences conversion and selectivity outcomes

-

Catalyst regeneration: Despite deactivation challenges, catalysts can be fully regenerated by calcining at 773 K for 4 hours under flowing air

Deactivation Mechanisms

Understanding catalyst deactivation has been crucial for process improvement. Recent studies have identified that:

-

Deactivation and carbon loss were attributed to non-volatile compound formation from series and parallel reactions that consume both the product and starting material

-

These side reactions poison the catalyst surface and are more pronounced at high temperatures and longer contact times

-

The formation of oligomeric and polymeric species on the catalyst surface contributes significantly to deactivation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume